Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate
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Overview
Description
Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate typically involves the reaction of ethyl 2-amino-2-methylpentanoate with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the use of microwave irradiation has been reported to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate is unique due to its specific structure, which combines an amino group, a triazole ring, and an ethyl ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18N4O2 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
ethyl 2-amino-2-methyl-5-(1,2,4-triazol-1-yl)pentanoate |
InChI |
InChI=1S/C10H18N4O2/c1-3-16-9(15)10(2,11)5-4-6-14-8-12-7-13-14/h7-8H,3-6,11H2,1-2H3 |
InChI Key |
PLISTSHEYZZVAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCCN1C=NC=N1)N |
Origin of Product |
United States |
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